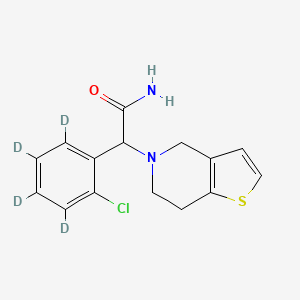

Clopidogrel Amide-d4

Description

Overview of Clopidogrel (B1663587) and its Significance in Pharmacotherapy

Clopidogrel, sold under the brand name Plavix among others, is a cornerstone antiplatelet medication used to reduce the risk of heart disease and stroke in high-risk individuals. drugbank.comwikipedia.org It is a prodrug, meaning it is metabolized in the liver to its active form. wikipedia.orgnih.gov This active metabolite then irreversibly inhibits the P2Y12 subtype of ADP receptor on platelets, which is crucial for platelet aggregation and the formation of blood clots. drugbank.comwikipedia.org

The therapeutic importance of clopidogrel is underscored by its application in various cardiovascular conditions, including acute coronary syndrome (ACS), recent myocardial infarction (MI), recent stroke, and established peripheral arterial disease. drugbank.comnih.govnih.gov It is often used in dual antiplatelet therapy (DAPT) with aspirin, particularly after the placement of a coronary artery stent. wikipedia.orgnih.gov

Fundamentals of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen. musechem.com Deuterium contains a proton and a neutron, making it about twice as heavy as protium (B1232500) (the most common hydrogen isotope). wikipedia.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This increased bond strength is the basis of the kinetic isotope effect (KIE), where chemical reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. musechem.comjuniperpublishers.com In pharmaceutical sciences, this effect can be leveraged to:

Enhance Metabolic Stability: By strategically placing deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed, potentially leading to a longer drug half-life and improved pharmacokinetic profiles. clearsynthdeutero.comnih.gov

Serve as Internal Standards: Deuterated compounds are ideal internal standards for mass spectrometry-based bioanalysis. musechem.com They have nearly identical chemical properties to their non-deuterated counterparts, but their different mass allows for their clear distinction and accurate quantification of the target analyte. musechem.comacs.org

Trace Metabolic Pathways: Deuterium labeling helps in elucidating the metabolic fate of a drug by tracking the labeled molecules and their metabolites. youtube.com

Historical Context and Evolution of Deuterated Standards in Drug Metabolism Studies

The use of deuterated compounds in scientific research has a long history, with initial applications focused on mechanistic studies of chemical reactions. wikipedia.org In pharmaceutical research, the concept of using deuterium substitution to create more stable drugs emerged in the 1970s. wikipedia.orgnih.gov Over the decades, the application of deuterated compounds has expanded significantly.

Initially, their primary role was as tracers to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.org The evolution of highly sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), propelled the use of deuterated molecules as indispensable internal standards. chromatographyonline.com This is because they co-elute with the analyte of interest and experience similar ionization effects, leading to more accurate and precise quantification. The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, marking a significant milestone in the therapeutic application of deuterium labeling. wikipedia.org

Rationale for the Synthesis and Application of Clopidogrel Amide-d4 as a Research Tool

Clopidogrel undergoes extensive metabolism in the body, with one of the pathways leading to the formation of an inactive carboxylic acid derivative. nih.gov Another key pathway, mediated by cytochrome P450 enzymes, produces the active thiol metabolite. nih.gov Clopidogrel Amide is an intermediate in the synthesis of a metabolite of clopidogrel. pharmaffiliates.comchemicalbook.com

The synthesis of this compound, where four hydrogen atoms on the chlorophenyl ring are replaced by deuterium, provides a valuable tool for researchers. pharmaffiliates.comscbt.com Its primary application is as a stable isotope-labeled internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of clopidogrel and its metabolites in biological matrices like plasma. chromatographyonline.comresearchgate.net The use of a deuterated internal standard is crucial for correcting for any variability during sample extraction and analysis, thereby ensuring the reliability of pharmacokinetic data. chromatographyonline.com

Scope and Objectives for Comprehensive Investigation of this compound

The primary objective for the use of this compound is to serve as a reliable analytical standard. A comprehensive investigation would focus on its chemical and physical properties to ensure its suitability for this purpose. Key areas of investigation include:

Chemical Identity and Purity: Verifying the molecular formula, molecular weight, and structure of the compound. Assessing its purity using techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.comsussex-research.com

Isotopic Enrichment: Determining the percentage of deuterium incorporation to ensure it is sufficiently high for its intended use as an internal standard. sussex-research.com

Analytical Performance: Evaluating its performance in bioanalytical methods to confirm its utility in accurately quantifying clopidogrel and its metabolites.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (±)-rac-2-(2-Chlorophenyl-d4)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide | pharmaffiliates.comscbt.com |

| CAS Number | 1219423-91-2 | pharmaffiliates.comscbt.com |

| Molecular Formula | C₁₅H₁₁D₄ClN₂OS | scbt.comlgcstandards.com |

| Molecular Weight | 310.84 g/mol | scbt.comlgcstandards.com |

| Appearance | White Solid | pharmaffiliates.com |

| Purity | >95% (HPLC) | lgcstandards.comsussex-research.com |

| Isotopic Enrichment | >95% | sussex-research.com |

| Storage | 2-8°C Refrigerator or -20°C | pharmaffiliates.comsussex-research.com |

Table 2: Analytical Applications of this compound

| Application | Description | Source(s) |

| Internal Standard | Used as a stable isotope-labeled internal standard in LC-MS/MS methods for the quantification of clopidogrel and its metabolites in biological samples. | chromatographyonline.comresearchgate.net |

| Metabolite Synthesis | Serves as an isotope-labeled intermediate in the synthesis of clopidogrel metabolites for research purposes. | pharmaffiliates.comscbt.comlgcstandards.com |

| Pharmacokinetic Studies | Facilitates accurate determination of the pharmacokinetic profiles of clopidogrel by enabling precise measurement of drug and metabolite concentrations. | chromatographyonline.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXAUBVRPEIQR-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Clopidogrel Amide D4

General Principles of Deuterium (B1214612) Exchange and Directed Synthesis for Labeling

The introduction of deuterium into organic molecules is primarily achieved through two main strategies: direct hydrogen isotope exchange (HIE) and the synthesis of molecules from isotopically enriched precursors. x-chemrx.comsymeres.com

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecule. acs.org Late-stage HIE is particularly efficient as it allows for labeling complex molecules without needing to build them from scratch. acs.orgx-chemrx.com This process is often facilitated by metal catalysts, such as palladium or rhodium, which activate C-H bonds, making them susceptible to exchange with a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). x-chemrx.comnih.gov

Directed Synthesis: In complex molecules, achieving regioselectivity (labeling at a specific position) is a significant challenge. acs.org Directed synthesis utilizes a functional group within the substrate molecule to guide a metal catalyst to a specific C-H bond. rsc.org This approach is instrumental in selectively deuterating aromatic rings, such as the phenyl group in the clopidogrel (B1663587) structure. rsc.org Alternatively, the most straightforward method involves using a commercially available, pre-labeled building block in a conventional synthetic route. symeres.com

Precursor Selection and Reaction Pathways for the Deuteration of Clopidogrel Amide Backbone

The structure of Clopidogrel Amide-d4 indicates that the four deuterium atoms are located on the 2-chlorophenyl ring. scbt.com This points to a synthetic strategy that begins with a deuterated precursor rather than a late-stage exchange on the final amide product.

A common industrial synthesis for clopidogrel and its intermediates starts with the condensation of 2-chlorobenzaldehyde (B119727) with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387). vulcanchem.comderpharmachemica.com This reaction, employing a Strecker synthesis, produces a cyano intermediate, which is subsequently hydrolyzed to form the corresponding amide. derpharmachemica.com

Therefore, the most logical and efficient pathway for producing this compound involves:

Procurement or Synthesis of 2-chlorobenzaldehyde-d4: This is the key isotopically labeled precursor. The four deuterium atoms are incorporated into the aromatic ring of this starting material.

Condensation: Reaction of 2-chlorobenzaldehyde-d4 with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the deuterated α-amino cyanopyridine intermediate.

Hydrolysis: Conversion of the deuterated cyano intermediate into the final target compound, this compound. derpharmachemica.com

This multi-step synthetic approach, starting with a labeled precursor, ensures that the deuterium atoms are precisely located and avoids potential issues with non-selective labeling that might occur with late-stage HIE on the complex final molecule.

Detailed Synthetic Protocols for this compound Production

The synthesis of the required 2-chlorobenzaldehyde-d4 precursor can be accomplished via metal-catalyzed H/D exchange. Palladium-catalyzed C-H activation is a powerful tool for such transformations. rsc.org For instance, a directing group ortho to the desired positions can facilitate selective deuteration of an aromatic ring using a Pd(II) catalyst and a deuterium source like D₂O.

The core synthesis of the amide follows established pathways:

Strecker Synthesis: The condensation of 2-chlorobenzaldehyde-d4 with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and a cyanide source (e.g., sodium cyanide) forms the critical C-C bond and introduces the nitrile group.

Amide Formation: The resulting deuterated cyano intermediate is then hydrolyzed under acidic or basic conditions to yield the primary amide, this compound. One documented method for the non-deuterated analogue involves reaction in methanol (B129727) with an acidic reagent to first form the ester (clopidogrel) from the amide, indicating the amide is a stable, isolable intermediate. derpharmachemica.com

To maximize the yield and isotopic purity of this compound, each step of the synthesis must be carefully optimized. Key parameters for the deuteration of the precursor and subsequent reactions are summarized below.

| Parameter | Objective | Typical Considerations | Source |

|---|---|---|---|

| Catalyst System (for precursor) | Maximize deuteration efficiency and regioselectivity. | Choice of metal (e.g., Pd, Rh, Ir), ligand, and catalyst loading. Pd(II) is effective for directed deuteration. | rsc.org |

| Deuterium Source | Ensure high isotopic incorporation. | D₂O is a common, inexpensive source. D₂ gas may also be used. The choice can affect reaction conditions and efficiency. | x-chemrx.comresearchgate.net |

| Temperature | Balance reaction rate with stability and selectivity. | Higher temperatures can increase reaction rates but may lead to side products or deuterium scrambling. Optimal temperatures must be determined empirically. | rsc.org |

| Solvent | Ensure solubility of reactants and compatibility with the catalytic system. | Polar aprotic solvents are often used. For H/D exchange, the solvent must be compatible with the deuterium source (e.g., D₂O). | nih.gov |

| Reaction Time | Achieve complete conversion without product degradation. | Monitored by techniques like HPLC or TLC to determine the point of maximum product formation. | rsc.org |

Chemical Reactions and Catalytic Systems Utilized

Characterization of Isotopic Enrichment and Stereochemical Integrity

After synthesis, rigorous analytical methods are required to confirm the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic purity. nih.gov By analyzing the mass-to-charge (m/z) ratio, HRMS can distinguish between the unlabeled compound (d₀) and its deuterated isotopologs (d₁, d₂, d₃, d₄, etc.). researchgate.net The isotopic enrichment is calculated from the relative abundance of the ion corresponding to the desired d₄-labeled compound compared to the other isotopologs. rsc.org

| Isotopolog | Theoretical m/z | Measured Relative Abundance (%) |

|---|---|---|

| d₀ (Unlabeled) | 306.88 | 0.5 |

| d₁ | 307.88 | 0.5 |

| d₂ | 308.89 | 1.0 |

| d₃ | 309.90 | 2.0 |

| d₄ (Target) | 310.90 | 96.0 |

| Calculated Isotopic Purity | 96.0% |

The data in this table is illustrative and does not represent actual experimental results.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 2-chlorophenyl ring would be absent or significantly diminished, confirming successful deuteration at these positions.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and location within the molecule.

¹³C NMR (Carbon NMR): This confirms that the carbon skeleton of the molecule is intact. The signals for the deuterated carbons will show characteristic splitting patterns (due to C-D coupling) and potentially different chemical shifts compared to the non-deuterated compound.

Together, these analytical techniques provide a comprehensive characterization, ensuring that the synthesized this compound meets the high standards of isotopic enrichment and stereochemical integrity required for its intended applications. rsc.org

Advanced Analytical Chemistry Applications of Clopidogrel Amide D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitative Methodologies

The use of a deuterated internal standard like Clopidogrel (B1663587) Amide-d4 is fundamental to the development of robust and reliable LC-MS methods for the determination of clopidogrel. It closely mimics the analyte's chemical and physical properties, ensuring that any variations during sample preparation and analysis are accounted for, thus leading to more accurate quantification.

Development and Validation of LC-MS/MS Assays for Clopidogrel and Metabolites

The development of sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for accurately measuring clopidogrel and its metabolites in human plasma. In these assays, a stable isotope-labeled internal standard, such as a deuterated version of clopidogrel, is critical. For instance, a validated LC-MS/MS method for clopidogrel in human plasma utilized clopidogrel-d4 as the internal standard. pharmaffiliates.com This method demonstrated linearity over a concentration range of 10 to 10,000 pg/mL, with a correlation coefficient greater than 0.99. pharmaffiliates.com The precision and accuracy of the method were within the accepted limits of ±15% (and ±20% for the lower limit of quantification). pharmaffiliates.com

The mass spectrometric detection is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity. For clopidogrel, the precursor ion chosen is often the molecular ion corresponding to the 35Cl isotope (m/z 322.1). pharmaffiliates.com For the deuterated internal standard, Clopidogrel-d4, the corresponding molecular ion at m/z 326.1 is selected. pharmaffiliates.com The choice of specific product ions for both the analyte and the internal standard further ensures the specificity of the assay. pharmaffiliates.com

Application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful tool for bioanalysis. A high-sensitivity UPLC-MS/MS method was developed for the simultaneous analysis of clopidogrel and its carboxylic acid metabolite in human plasma, achieving a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes. This method employed a deuterated internal standard and demonstrated excellent linearity and precision.

The enhanced chromatographic resolution of UPLC is particularly beneficial in separating the analytes from endogenous interferences, such as phospholipids, which can suppress the ionization of the target compounds in the mass spectrometer. In one UPLC-MS/MS method, clopidogrel and its deuterated internal standard eluted at 2.8 minutes, while the carboxylic acid metabolite and its corresponding deuterated internal standard eluted at 1.7 minutes, effectively separating them from co-eluting phospholipids.

Role of Clopidogrel Amide-d4 in Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry is a gold-standard technique for achieving the highest level of accuracy in quantitative analysis. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of the analytical process. Because the stable isotope-labeled internal standard is chemically identical to the analyte, it experiences the same effects during extraction, chromatography, and ionization.

By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotope-labeled internal standard, any variations or losses during the sample workup are compensated for, leading to highly precise and accurate results. The use of a structural analog as an internal standard is less desirable because its chromatographic and ionization properties may differ from the analyte, potentially leading to differential ionization effects and compromising accuracy. Therefore, the use of an authentic stable isotope-labeled analog like this compound is crucial for robust and reliable quantification in bioanalytical studies.

Methodological Considerations for Bioanalytical Assays

The development of a successful bioanalytical assay for clopidogrel using this compound as an internal standard requires careful optimization of sample preparation and chromatographic conditions.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Common techniques used in the analysis of clopidogrel include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent. Diethyl ether has been successfully used for the extraction of clopidogrel from buffered human plasma.

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE. Online SPE systems have been employed to handle the instability of clopidogrel and prevent back-conversion of its metabolites. pharmaffiliates.com Oasis HLB µElution plates are a popular choice for the SPE of clopidogrel and its metabolites, providing high recovery and reduced solvent consumption.

Protein Precipitation: This is a simpler and faster technique where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed. While fast, it may result in a less clean extract compared to LLE or SPE.

The following table summarizes various sample preparation techniques used in clopidogrel analysis:

| Sample Preparation Technique | Key Features | Reference(s) |

| Liquid-Liquid Extraction (LLE) | Utilizes partitioning between aqueous and organic phases. Diethyl ether is a common solvent. | , |

| Solid-Phase Extraction (SPE) | Employs a solid sorbent to isolate the analyte. Can be automated (online-SPE). | , pharmaffiliates.com |

| Protein Precipitation | A rapid method using a precipitating agent like acetonitrile. | , |

Chromatographic Separation Parameters and Column Chemistry

The chromatographic separation is a key component of the analytical method, aiming to resolve clopidogrel and its internal standard from other plasma components.

Column Chemistry: Reversed-phase chromatography is the standard approach. C8 and C18 columns are widely used. For UPLC methods, columns with smaller particle sizes (e.g., 1.7 µm) are employed to achieve higher efficiency.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solution with an organic modifier like acetonitrile. The aqueous phase is often acidified with formic acid to improve the peak shape and ionization efficiency of the analytes in positive ion mode.

Flow Rate and Gradient: Gradient elution, where the composition of the mobile phase is changed during the run, is often used to achieve optimal separation of clopidogrel and its metabolites within a short run time.

The table below details typical chromatographic parameters for clopidogrel analysis:

| Parameter | Description | Example(s) | Reference(s) |

| Column | Stationary phase used for separation. | C8, Synergi reverse phase C18, Acquity UPLC BEH C18 | ,, |

| Mobile Phase | Solvent mixture that carries the sample through the column. | 0.1% formic acid in water and acetonitrile | , |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 mL/min, 0.9 mL/min | , |

| Detection Mode | Mass spectrometric mode for quantification. | Positive electrospray ionization (ESI) in MRM mode | , pharmaffiliates.com |

Mass Spectrometric Detection Modes and Transition Optimization (MRM)

The quantification of Clopidogrel in biological matrices is predominantly achieved using tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode. science.govnih.gov This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For Clopidogrel and its deuterated internal standard, this compound, detection is typically performed using a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source. researchgate.netchromatographyonline.com

The optimization of MRM parameters is a critical step in method development to maximize signal intensity. lcms.czshimadzu.com This involves selecting the most abundant and stable precursor ion (usually the protonated molecule, [M+H]⁺) and identifying the most intense product ions generated through collision-induced dissociation (CID). In various validated methods, the precursor ion for Clopidogrel is found at a mass-to-charge ratio (m/z) of 322.0 or 322.1. chromatographyonline.comresearchgate.net For this compound, which has four deuterium (B1214612) atoms, the precursor ion is observed at m/z 326.0 or 326.1. chromatographyonline.comresearchgate.net The most common fragmentation pathway for both compounds involves the cleavage of the ester group, leading to a characteristic product ion.

Specific MRM transitions reported in the literature are summarized in the table below. The collision energy is optimized to yield the maximum response for these transitions, with values around 16 V being reported. chromatographyonline.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Clopidogrel | 322.0 | 211.9 | researchgate.net |

| This compound | 326.0 | 216.0 | researchgate.net |

| Clopidogrel | 322.1 | 212.0 | chromatographyonline.com |

| This compound | 326.1 | 216.1 | chromatographyonline.com |

These optimized transitions ensure that the detection is highly specific to Clopidogrel and its internal standard, minimizing potential interference from other components in the biological matrix. nih.gov

Quality Control and Validation Parameters Utilizing this compound

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of study samples. chromatographyonline.com The use of this compound is integral to this validation process, which assesses linearity, precision, accuracy, matrix effects, recovery, and stability according to guidelines established by regulatory bodies like the FDA. nih.gov

Assessment of Assay Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression model, often with a weighting factor such as 1/x², is applied to the data. nih.gov The dynamic range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). Across various studies, methods employing this compound have demonstrated excellent linearity over wide concentration ranges, with correlation coefficients (r) or coefficients of determination (r²) consistently exceeding 0.99. nih.govresearchgate.netcapes.gov.brnih.gov

The table below presents examples of linear ranges from validated LC-MS/MS methods for Clopidogrel quantification.

| Linear Range | Correlation Coefficient (r/r²) | Biological Matrix | Reference |

| 10–12,000 pg/mL | r² > 0.9993 | Human Plasma | nih.gov |

| 1.00–500 pg/mL | Not specified, but linear | Human Plasma | chromatographyonline.com |

| 0.05–20 ng/mL | r > 0.9976 | Human Plasma | researchgate.netresearchgate.net |

| 0.5–250 ng/mL | Good linearity reported | Human Plasma | capes.gov.br |

| 10 pg/mL (LLOQ) - 10 ng/mL (ULOQ) | r > 0.99 | Human Plasma | researchgate.netnih.gov |

| 0.0156–8 ng/mL | Not specified | Human Plasma | researchgate.net |

Evaluation of Intra- and Inter-day Precision and Accuracy

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percent relative error (%RE) or as a percentage of the nominal value. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the acceptance criteria are typically a %CV within ±15% (±20% at the LLOQ) and an accuracy within 85-115% (80-120% at the LLOQ).

Studies utilizing this compound as an internal standard consistently meet these criteria.

| Parameter | Finding | Reference |

| Intra- and Inter-day Precision (%CV) | < 8.26% | researchgate.netresearchgate.net |

| Accuracy | 87.6–106% | researchgate.netresearchgate.net |

| Intra- and Inter-assay Precision (%CV) | ≤ 6% | capes.gov.br |

| Accuracy (%RE) | within 12% | capes.gov.br |

| Intra-batch Precision (%CV) | ≤ 4% | nih.gov |

| Inter-batch Precision (%CV) | ≤ 6% | nih.gov |

| Intra-batch Accuracy | 94.79%–102.7% | nih.gov |

| Inter-batch Accuracy | 90.15%–103.7% | nih.gov |

| Between Assay Precision (%CV) | ≤ 11.3% | nih.gov |

| Between Assay Accuracy | ≤ 17.9% | nih.gov |

| Within Assay Precision (%CV) | ≤ 7% | nih.gov |

Investigation of Matrix Effects and Recovery

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering substances in the biological sample. It is a critical parameter to evaluate, as it can significantly impact the accuracy and precision of the method. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is expected to experience similar effects as the analyte. Studies have shown that no significant matrix effects were observed for Clopidogrel when this compound was used as the internal standard. nih.govcapes.gov.br One study reported matrix effect values ranging from 102% to 121%, indicating a minor enhancement but well-controlled by the internal standard. capes.gov.br

Recovery refers to the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix. It is determined by comparing the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery. Methods using this compound have demonstrated good and consistent recovery efficiencies, often ranging from 85% to 105%. capes.gov.br

Stability of Analytes and Internal Standard in Biological Samples

The stability of both the analyte and the internal standard in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage. This ensures that the measured concentration reflects the actual concentration in the sample at the time of collection. Stability assessments typically include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

Clopidogrel and its internal standard, this compound, have been shown to be stable under typical laboratory conditions. One significant challenge in Clopidogrel analysis is the potential for back-conversion of its metabolites to the parent drug in the sample extract. researchgate.netscience.gov However, validated methods have established conditions to mitigate this. For instance, real clinical samples were found to be stable for 24 hours at room temperature. researchgate.netnih.gov Long-term stability has been confirmed for extended periods when samples are stored at ultra-low temperatures.

| Stability Condition | Finding | Reference |

| Long-Term Storage | Stable for 4 months at -80 °C. | capes.gov.br |

| Long-Term Storage | Stable for 9 months at -80 °C. | nih.gov |

| Short-Term (Room Temp) | Stable for 1 week. | nih.gov |

| Short-Term (Room Temp) | Stable for 24 hours in processed samples. | researchgate.netnih.gov |

| Freeze-Thaw Cycles | Stable through three freeze-thaw cycles. | ijpsr.com |

| Autosampler Storage | Stable for up to 48 hours at 2-8 °C. | ijpsr.com |

In Vitro Metabolic Investigations Leveraging Clopidogrel Amide D4 As a Probe

Mechanistic Elucidation of Clopidogrel (B1663587) Bioactivation and Inactivation Pathways

Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect. Conversely, a significant portion of the drug is shunted towards an inactive carboxylic acid metabolite. The use of deuterated analogs like Clopidogrel Amide-d4 is instrumental in dissecting these competing pathways.

The bioactivation of clopidogrel begins with the oxidation of the thiophene (B33073) ring by cytochrome P450 (CYP) enzymes, primarily CYP2C19, with contributions from CYP1A2 and CYP2B6, to form 2-oxo-clopidogrel. csic.esresearchgate.net This intermediate is then further oxidized by a range of CYPs, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5, to generate the active thiol metabolite. csic.esnih.gov This active metabolite is responsible for irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting their aggregation.

However, the major metabolic route, accounting for approximately 85% of the parent drug, is the hydrolysis of the ester group by human carboxylesterase 1 (CES1) to form the inactive clopidogrel carboxylic acid. csic.esumich.edu This inactivation pathway significantly reduces the amount of clopidogrel available for conversion to its active form. Furthermore, the intermediate metabolite, 2-oxo-clopidogrel, is also a substrate for CES1, which hydrolyzes it to an inactive derivative, further limiting the formation of the active metabolite. csic.esresearchgate.net

Deuterium-labeled compounds can help trace the fate of the parent molecule and its metabolites. For instance, labeling the piperidine (B6355638) ring, a site of attritional metabolism, can help quantify the extent of this secondary metabolic pathway. nih.govnih.gov By comparing the metabolite profiles of deuterated and non-deuterated clopidogrel, researchers can gain a clearer understanding of the metabolic branch points and the factors that influence the balance between bioactivation and inactivation. nih.gov

Application in Enzyme Kinetic Studies using Subcellular Fractions

Subcellular fractions, such as liver microsomes and cytosol, are routinely used in in vitro drug metabolism studies as they contain high concentrations of key drug-metabolizing enzymes.

Microsomal and Cytosolic Metabolism Studies

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, making them the primary tool for studying Phase I oxidative metabolism. nih.gov Cytosolic fractions, on the other hand, contain soluble enzymes like carboxylesterases. By incubating this compound with these fractions, researchers can investigate the kinetics of different metabolic reactions.

In a typical experiment, this compound would be incubated with human liver microsomes (HLMs) or cytosolic fractions, and the formation of various metabolites would be monitored over time. nih.gov This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). These parameters provide quantitative measures of the affinity of the enzymes for the substrate and their catalytic efficiency.

For example, studies have used HLMs to compare the metabolic rates of clopidogrel in different populations, such as comparing "old" versus "young" liver microsomes to understand age-related differences in drug metabolism. nih.gov

Characterization of Enzyme Systems Involved (e.g., Cytochrome P450s, Carboxylesterases)

The primary enzyme systems responsible for clopidogrel metabolism are the cytochrome P450 (CYP) superfamily and carboxylesterases (CES). csic.esumich.edu

The table below summarizes the key enzymes involved in clopidogrel metabolism.

| Enzyme Family | Specific Isozyme(s) | Role in Clopidogrel Metabolism |

| Cytochrome P450 | CYP2C19, CYP1A2, CYP2B6 | First oxidation step (formation of 2-oxo-clopidogrel) csic.esresearchgate.net |

| Cytochrome P450 | CYP2B6, CYP2C9, CYP2C19, CYP3A4/5 | Second oxidation step (formation of the active thiol metabolite) csic.esnih.govnih.gov |

| Carboxylesterase | CES1 | Hydrolysis of clopidogrel to its inactive carboxylic acid metabolite umich.edu |

| Carboxylesterase | CES1 | Hydrolysis of the intermediate 2-oxo-clopidogrel researchgate.net |

Identification and Quantification of Clopidogrel Metabolites (e.g., 2-oxo-clopidogrel, carboxylic acid metabolite)

The use of deuterated internal standards, such as this compound, is crucial for the accurate quantification of clopidogrel and its metabolites in biological matrices. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity and specificity. nih.govchromatographyonline.com

The stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, correcting for any variations in sample preparation and instrument response.

The main metabolites of clopidogrel that are typically quantified are:

2-oxo-clopidogrel: The intermediate metabolite in the bioactivation pathway. researchgate.net

Clopidogrel carboxylic acid: The major, inactive metabolite formed by CES1 hydrolysis. researchgate.net

Active thiol metabolite: The pharmacologically active component, which is often stabilized by derivatization before analysis due to its instability. nih.gov

The table below shows typical mass transitions used in LC-MS/MS for the quantification of clopidogrel and its metabolites using deuterated internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |

| Clopidogrel | 322.0 | 211.9 | Clopidogrel-d4 | 326.0 | 216.0 |

| Active Metabolite | 356.1 | 155.2 | |||

| Clopidogrel Carboxylic Acid | 308.1 | 198.1 | Clopidogrel-d4 Carboxylic Acid | 312.1 | 202.1 |

Data compiled from various sources. researchgate.netchromatographyonline.com

Effects of Deuteration on Metabolic Stability and Rate of Biotransformation

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and thus more difficult to break than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This can slow down metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step. juniperpublishers.com

In the context of clopidogrel, selective deuteration of the piperidine ring has been investigated as a strategy to enhance metabolic stability. nih.govd-nb.info By reducing the rate of piperidine ring oxidation, a secondary metabolic pathway, more of the parent drug may be available for the desired bioactivation pathway via thiophene oxidation. nih.gov This "metabolic shunting" can lead to an increased formation of the active metabolite. juniperpublishers.com

Studies have shown that deuterated analogs of clopidogrel exhibit increased resistance to metabolism at the site of deuteration, leading to a significant increase in the formation of the active metabolite in vitro. nih.govacs.org This enhanced metabolic stability and a higher rate of biotransformation to the active form could potentially translate to improved pharmacological activity.

The table below illustrates the potential impact of deuteration on clopidogrel metabolism.

| Compound | Site of Deuteration | Expected Effect on Metabolism | Consequence |

| Clopidogrel-d4 (piperidine) | Piperidine ring | Decreased rate of piperidine oxidation | Increased shunting towards thiophene oxidation, leading to higher levels of the active metabolite. nih.gov |

Pre Clinical Pharmacokinetic Profiling Supported by Clopidogrel Amide D4

Design and Execution of Pre-clinical Pharmacokinetic Studies in Animal Models

Pre-clinical pharmacokinetic studies for clopidogrel (B1663587) and its analogues are meticulously designed to gather comprehensive data on the drug's behavior in a biological system. Rodent models, particularly rats and mice, are frequently employed for these initial assessments due to their well-characterized physiology and the availability of established experimental protocols. researchgate.netpeerj.com Canine and non-human primate models, such as baboons, may also be used in later-stage pre-clinical testing to gather data from species with metabolic systems that more closely resemble humans. nih.govhres.ca

A typical study design involves administering a single dose of the clopidogrel analogue to a cohort of animals, often male Wistar or Sprague-Dawley rats. peerj.commdpi.com The administration is commonly oral (by gavage) to simulate the intended clinical route. peerj.comnih.gov Following administration, serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12 hours) via methods like cannulation of the jugular vein or sampling from the retro-orbital plexus. peerj.commdpi.com These timed sample collections are critical for constructing plasma concentration-time curves, from which key pharmacokinetic parameters are derived. In some study designs, to avoid inter-individual variability, a simultaneous administration of both the deuterated and non-deuterated compounds is performed. mdpi.com The collected blood is processed into plasma and stored, typically at -80°C, pending bioanalysis. peerj.com

Quantitative Determination of Clopidogrel and its Metabolites in Pre-clinical Biological Matrices

The accurate quantification of clopidogrel and its various metabolites from complex biological matrices like plasma is paramount for reliable pharmacokinetic analysis. Due to the low circulating concentrations of the parent drug and its unstable active metabolite, highly sensitive and specific analytical methods are required. spectroscopyonline.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. researchgate.netnih.gov

A critical component of LC-MS/MS-based bioanalysis is the use of a stable isotope-labeled internal standard (IS). sigmaaldrich.comresearchgate.net Deuterated analogues such as Clopidogrel Amide-d4, d3-clopidogrel, or d4-clopidogrel carboxylic acid serve as ideal internal standards. researchgate.netresearchgate.netwaters.com These compounds are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. spectroscopyonline.com The IS is added to the biological sample at a known concentration during sample preparation. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, effectively correcting for variations in sample extraction recovery and matrix-induced signal suppression or enhancement. scispace.com

Sample preparation typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from plasma proteins and other interfering substances. researchgate.netresearchgate.netwaters.com The extracted samples are then injected into the LC-MS/MS system, which operates in multiple reaction monitoring (MRM) mode for maximum selectivity and sensitivity. nih.govresearchgate.net These methods are validated to demonstrate linearity, accuracy, precision, and stability, with lower limits of quantification (LLOQ) often reaching the picogram per milliliter (pg/mL) level, which is necessary to capture the pharmacokinetics of the parent drug. researchgate.netwaters.com

| Analyte | Internal Standard | Linearity Range (pg/mL) | LLOQ (pg/mL) | Matrix | Reference |

|---|---|---|---|---|---|

| Clopidogrel | d4-clopidogrel | 1 - 500 | 1 | Human Plasma | waters.com |

| Clopidogrel Carboxylic Acid | d4-clopidogrel carboxylic acid | 1 - 500 | 1 | Human Plasma | waters.com |

| Clopidogrel | d3-clopidogrel | 10 - 12,000 | 10 | Human Plasma | nih.gov |

| Clopidogrel | Clopidogrel-d3 | 0.0156 - 8 (ng/mL) | 0.0156 (ng/mL) | Human Plasma | researchgate.net |

Comparative Pharmacokinetic Analyses of Deuterated vs. Non-deuterated Clopidogrel Analogues

The strategic replacement of hydrogen with deuterium (B1214612) at a metabolically active site in a drug molecule can significantly alter its pharmacokinetic profile. informaticsjournals.co.inbioscientia.de This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.denih.gov Cleavage of this bond, often a rate-limiting step in metabolism, requires more energy, thus slowing the metabolic process. bioscientia.de

Pre-clinical studies in rats have directly compared deuterated clopidogrel analogues with the non-deuterated parent compound. One such study demonstrated that deuterated clopidogrel analogues exhibit significantly higher antiplatelet activity in vivo compared to standard clopidogrel at the same dose. nih.gov This suggests that deuteration leads to a more favorable pharmacokinetic profile, likely by increasing the exposure to the active metabolite.

Another study comparing vicagrel (B8093363) (a clopidogrel analogue) with its deuterated version (vicagrel-d3) in Wistar rats found that the deuterated compound generated more of its active metabolite. mdpi.com This enhanced bioactivation is a direct result of the kinetic isotope effect. By slowing the rate of deactivating hydrolysis at the methyl ester position, more of the parent drug is available to be converted by cytochrome P450 enzymes into the active thiol metabolite. mdpi.comnih.gov

| Compound | Maximal Aggregation (%) | Aggregation at 5 min (%) |

|---|---|---|

| Vehicle | 88.9 ± 5.6 | 85.7 ± 5.9 |

| d0-CPG (Standard) | 47.5 ± 12.8 | 43.1 ± 14.1 |

| d2-CPG | 32.7 ± 11.2 | 29.2 ± 11.9 |

| d4-CPG | 21.3 ± 8.7 | 19.5 ± 8.5 |

| d6-CPG | 19.9 ± 7.9 | 18.3 ± 7.6 |

Data adapted from: Chen, et al. (2014). J Med Chem. nih.gov

Contribution to Understanding Disposition and Elimination Pathways in Pre-clinical Species

The use of deuterated analogues like this compound is instrumental in elucidating the disposition and elimination pathways of clopidogrel. Clopidogrel metabolism follows two major competing pathways: approximately 85% of an absorbed dose is rapidly hydrolyzed by esterases to form an inactive carboxylic acid metabolite, while the remaining 15% is bioactivated by hepatic CYP450 enzymes to form the active metabolite. nih.govmedsafe.govt.nz

Deuteration at the metabolically labile methyl ester group provides a powerful tool to probe this metabolic balance. researchgate.netmdpi.com In vitro studies using rat whole blood have shown that the hydrolysis rate of clopidogrel-d3 is significantly slower than that of non-deuterated clopidogrel. mdpi.com This reduced rate of inactivation is a key finding, as it means a larger fraction of the parent drug survives first-pass metabolism and can enter the bioactivation pathway. researchgate.netnih.gov Consequently, deuterated analogues yield significantly more of the desired active metabolite and less of the inactive, attritional metabolite. nih.gov This "metabolic switching" demonstrates that slowing the deactivation pathway directly enhances the efficiency of the activation pathway. bioscientia.de

Studies in rats and monkeys have established that clopidogrel metabolites are excreted in both urine and feces. hres.ca In rats, excretion is primarily via feces (through bile), whereas in monkeys, excretion is roughly equal between urine and feces. hres.ca While deuteration primarily alters the rate and route of metabolism, it does not appear to result in the formation of unique metabolites that are not observed with the all-hydrogen analogue. mdpi.comjuniperpublishers.com The fundamental elimination routes remain the same, but the proportion of metabolites excreted via these routes is altered due to the shift in metabolic pathways.

Structural and Stereochemical Analysis of Deuterated Clopidogrel Amide

Elucidation of Chemical Structure using Advanced Spectroscopic Techniques

The precise chemical structure of Clopidogrel (B1663587) amide-d4 is confirmed through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the molecular framework and elemental composition of the compound.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clopidogrel amide-d4, the signals corresponding to the aromatic protons of the chlorophenyl ring are expected to be absent or significantly reduced in intensity due to the substitution with deuterium (B1214612). The remaining proton signals, such as those from the thienopyridine and acetamide (B32628) moieties, can be assigned to confirm the rest of the structure. mdpi.com The integration of these signals provides a quantitative measure of the protons present in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet pattern due to carbon-deuterium coupling, and their chemical shifts may be slightly altered compared to the non-deuterated analog. This allows for the precise location of the deuterium labels on the chlorophenyl ring. mdpi.com

²H NMR (Deuterium NMR): A deuterium NMR spectrum directly observes the deuterium nuclei. For this compound, this spectrum would show signals corresponding to the four deuterium atoms on the chlorophenyl ring, providing definitive evidence of their presence and chemical environment.

Interactive Table: Representative NMR Data for Clopidogrel Analogues (Note: Specific data for this compound is not publicly available and would be found in the certificate of analysis for a specific batch. The table below is a representative example based on clopidogrel and its degradation products). mdpi.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 6.50 | 125.54 |

| H-4 | 3.64, 3.54 | 51.07 |

| H-6 | 2.98–2.84 | 49.21 |

| H-7 | 2.76–2.70 | 25.78 |

Interactive Table: Mass Spectrometry Data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₁D₄ClN₂OS | scbt.com |

| Molecular Weight | 310.84 | scbt.com |

| Unlabelled CAS Number | 90055-68-8 | lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H NMR)

Stereochemical Characterization and Enantiomeric Purity Assessment

Clopidogrel contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. echemi.com this compound is often supplied as a racemate, which is a 1:1 mixture of both enantiomers. scbt.commedchemexpress.com However, for certain applications, the enantiomeric purity may be a critical parameter.

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the enantiomers of chiral compounds. researchgate.net An achiral mobile phase is used in conjunction with a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. researchgate.net The enantiomeric purity can then be determined by comparing the peak areas of the two enantiomers in the resulting chromatogram. For this compound, this would involve developing a specific chiral HPLC method to resolve the (R)- and (S)-enantiomers. The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

Conformational Studies and Molecular Modeling of Deuterated Analogues

Molecular docking studies have been performed on deuterated clopidogrel analogues to analyze their binding affinity to their target receptor, P2Y12. researchgate.netresearchgate.net These studies can help to understand if the deuteration affects the interaction with the binding site. Research has suggested that the introduction of deuterium can lead to a more stable binding of clopidogrel to the P2Y12 receptor. researchgate.net X-ray crystallography could also be employed, if suitable crystals can be obtained, to provide a definitive three-dimensional structure of this compound and compare it to its non-deuterated counterpart. researchgate.netresearchgate.net These studies are important for ensuring that the deuterated standard behaves in a predictable and consistent manner in analytical assays.

Future Research Directions and Translational Impact of Clopidogrel Amide D4 Studies

Exploration of Novel Deuterated Clopidogrel (B1663587) Derivatives with Modified Metabolic Profiles

The primary challenge with clopidogrel lies in its metabolic pathway. A substantial portion, around 85%, is hydrolyzed by carboxylesterase 1 (CES1) into an inactive carboxylic acid derivative, leaving only a small fraction to be converted into the active metabolite through a two-step CYP-mediated process. drugbank.comnih.govnih.gov This inefficient bioactivation is a key contributor to the variable patient response.

Recent studies have explored the concept of "targeted metabolism shift" through selective deuteration. nih.gov By replacing hydrogen atoms with deuterium (B1214612) at specific metabolically vulnerable sites, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolic reactions at that position. mdpi.comnih.gov This "deuterium kinetic isotope effect" can redirect the metabolism towards the desired bioactivation pathway. nih.gov

Research has shown that deuterating the methyl ester group of clopidogrel can reduce its susceptibility to hydrolysis by CES1, thereby increasing the formation of its active metabolite. mdpi.comnih.govresearchgate.net This has led to the development of several deuterated analogs with improved metabolic stability and enhanced antiplatelet activity in preclinical models. nih.govnih.gov

Table 1: Investigated Deuterated Clopidogrel Analogs and their Reported Effects

| Compound | Site of Deuteration | Observed Effect in Preclinical Studies | Reference |

| d2-CPG, d4-CPG, d6-CPG | Piperidine (B6355638) moiety | Increased formation of the active metabolite (M2) in human and rat liver microsomes. | nih.gov |

| Clopidogrel-d3 | Benzylic methyl ester group | Slower rate of hydrolysis compared to clopidogrel in rat whole blood. Increased antiplatelet activity. | nih.gov |

| Vicagrel-d3 | Benzylic methyl ester group | Generated more of its active metabolite compared to vicagrel (B8093363) in rats. | mdpi.comnih.gov |

These findings underscore the potential of creating a new generation of antiplatelet agents with more predictable and potent therapeutic effects.

Advancements in Quantitative Bioanalysis for Complex Drug Metabolism Studies

The study of deuterated compounds like Clopidogrel Amide-d4 necessitates sophisticated bioanalytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices. windows.netscispace.comdiva-portal.org The use of stable isotopically labeled (SIL) internal standards, such as deuterated analogs, is considered the gold standard in quantitative bioanalysis as they exhibit similar chemical and physical properties to the analyte, correcting for variability during sample processing and analysis. scispace.commdpi.com

However, the use of deuterium-labeled standards is not without its challenges. The isotopic effect of deuterium can sometimes lead to chromatographic separation from the non-deuterated analyte, and the potential for in-vivo metabolic switching needs to be carefully evaluated. scispace.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for distinguishing between the deuterated compound and its metabolites, as well as for identifying any unexpected metabolic pathways.

Furthermore, advanced analytical methods are required to quantify the degree and position of deuterium incorporation, which can be achieved using techniques like quantitative (13)C NMR spectroscopy. nih.gov These advancements are critical for understanding the precise metabolic fate of deuterated drugs and for ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies.

Integration with Systems Pharmacology and Computational Approaches

Systems pharmacology and computational modeling are becoming increasingly integral to drug development. Physiologically based pharmacokinetic (PBPK) modeling, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.com These models can incorporate genetic variations in metabolizing enzymes like CYP2C19 and predict how these variations will affect the pharmacokinetics of clopidogrel and its deuterated derivatives in different patient populations. mdpi.com

By integrating in vitro metabolic data of compounds like this compound into these models, researchers can predict potential drug-drug interactions (DDIs). nih.govva.gov For example, PBPK models can simulate the competitive inhibition of CYP2C19 by co-administered drugs and predict the impact on the bioactivation of clopidogrel. nih.gov This allows for a more proactive approach to identifying and managing potential risks associated with combination therapies.

Molecular docking studies can further elucidate the binding interactions between deuterated analogs and their target receptors, such as the P2Y12 receptor for clopidogrel's active metabolite. researchgate.net These computational tools can help in designing novel derivatives with enhanced binding affinity and selectivity, ultimately leading to more effective and safer antiplatelet therapies.

Potential for Research in Isotope Effects on Drug-Target Interactions

While the primary focus of deuteration has been on altering metabolic profiles, there is a growing interest in understanding the potential influence of isotope effects on drug-target interactions. nih.gov Although it is generally believed that the substitution of hydrogen with deuterium does not significantly alter the pharmacological activity at the target level, this is an area that warrants further investigation. mdpi.comnih.gov

The subtle changes in bond length and vibrational energy resulting from deuteration could potentially influence the binding kinetics and affinity of a drug for its receptor. For instance, a study on deuterated clopidogrel suggested that the introduction of deuterium could lead to a more stable binding to the P2Y12 receptor. researchgate.net

Exploring these subtle yet potentially significant isotope effects could open up new avenues for drug design. By strategically placing deuterium atoms not only at metabolic hot spots but also at positions that could influence target binding, it may be possible to fine-tune the pharmacological properties of a drug, leading to improved efficacy and a better therapeutic index. This represents a novel and exciting frontier in medicinal chemistry and pharmacology.

Q & A

Q. What is the role of Clopidogrel Amide-d4 in pharmacological research, and how is it synthesized?

this compound, a deuterated isotopologue of clopidogrel’s intermediate metabolite, is primarily used as an internal standard in mass spectrometry (LC-MS/MS) for quantifying clopidogrel and its metabolites in pharmacokinetic studies. Its synthesis involves deuterium substitution at four hydrogen positions in the amide group, ensuring minimal isotopic interference while maintaining structural integrity . The compound’s solubility in organic solvents (chloroform, methanol) and stability at 4°C make it suitable for long-term analytical workflows .

Q. How do researchers validate the isotopic purity of this compound in analytical assays?

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions. Chromatographic separation (e.g., reverse-phase HPLC) ensures baseline resolution between this compound and non-deuterated analogs. Calibration curves with ≤5% coefficient of variation (CV) and ≥95% deuterium enrichment are standard validation criteria .

Advanced Research Questions

Q. What experimental design considerations are critical for studies using this compound in metabolic pathway analysis?

Key considerations include:

- Isotope Dilution Method : Co-administering this compound with non-deuterated clopidogrel in in vitro hepatocyte models to track metabolic conversion rates via LC-MS/MS .

- Matrix Effects : Validating plasma/serum matrices to avoid ion suppression/enhancement artifacts.

- CYP2C19 Polymorphism : Stratifying human liver microsomes by CYP2C19 genotype to assess deuterium’s impact on enzymatic kinetics (e.g., Km, Vmax) .

- Longitudinal Stability : Monitoring deuterium retention under varying pH and temperature conditions to ensure assay reproducibility .

Q. How can researchers reconcile discrepancies in clopidogrel metabolite quantification across studies using deuterated analogs?

Discrepancies often arise from methodological differences:

- Sample Preparation : Inconsistent protein precipitation techniques (e.g., acetonitrile vs. methanol) may alter recovery rates of deuterated metabolites.

- Cross-Reactivity : Non-specific binding in immunoassays vs. specificity of LC-MS/MS. Meta-analyses of pooled data (e.g., using PRISMA guidelines) can identify systematic biases .

- Pharmacogenomic Confounders : CYP2C19*2/*3 alleles significantly alter clopidogrel metabolism; studies must stratify results by genotype or use genotype-matched controls .

Q. What are the challenges in modeling clopidogrel’s active metabolite dynamics using this compound in in vivo systems?

Challenges include:

- Deuterium Exchange : Spontaneous H/D exchange in aqueous environments may skew isotopic ratios, requiring stabilization with deuterium oxide (D2O) buffers .

- Tissue Distribution : Differential penetration of deuterated vs. non-deuterated metabolites into platelets vs. plasma compartments, necessitating microsampling techniques .

- Drug-Drug Interactions : Co-administration with proton-pump inhibitors (e.g., omeprazole) may accelerate deuterated metabolite clearance, requiring dose adjustments in PK/PD models .

Methodological Guidance

Q. How to optimize LC-MS/MS parameters for this compound quantification in complex biological matrices?

- Ionization : Electrospray ionization (ESI) in positive mode with m/z transitions specific to deuterated fragments (e.g., m/z 322→212 for this compound).

- Collision Energy : Calibrate to 15–25 eV to minimize in-source fragmentation.

- Column Chemistry : Use C18 columns with 2.6 µm particle size for enhanced resolution of isotopic peaks .

- Quality Control : Include three QC tiers (low, medium, high) with ≤15% inter-day variability .

Q. What statistical approaches are recommended for analyzing clopidogrel metabolite data generated with this compound?

- Nonlinear Mixed-Effects Modeling (NONMEM) : For population PK/PD analysis, incorporating covariates like age, CYP2C19 status, and renal function .

- Kaplan-Meier Survival Analysis : To assess time-to-event endpoints (e.g., thrombotic events) in studies correlating metabolite levels with clinical outcomes .

- Propensity Score Matching (PSM) : To reduce confounding in observational studies comparing deuterated vs. non-deuterated metabolite kinetics .

Data Contradiction and Synthesis

Q. How to address conflicting reports on clopidogrel’s bioactivation efficiency when using this compound as a tracer?

Contradictions often stem from:

- Hepatic vs. Intestinal Metabolism : Clopidogrel is primarily metabolized in the liver, but gut microbiota may contribute to variability. Dual-tracer studies (using both deuterated and ¹³C-labeled analogs) can dissect compartment-specific contributions .

- Assay Sensitivity : Discrepancies between ELISA (nanogram sensitivity) and LC-MS/MS (picogram sensitivity) require cross-validation .

- Ethnic Variability : Asian populations exhibit higher CYP2C19 loss-of-function allele frequencies, necessitating region-specific PK models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.